molecular formula C15H14N4O B8420856 4-(4-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)pyridine

4-(4-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B8420856
M. Wt: 266.30 g/mol
InChI Key: HWYIDWOGSXWMGZ-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

A mixture of 4-(4H-1,2,4-triazol-3-yl)pyridine (0.56 g, 3.8 mmol), PMBCl (0.66 g, 4.2 mmol), and K2CO3 (2.12 g, 15.3 mmol) in DMF (10 mL) was stirred for 4 h at room temperature. The reaction mixture was then diluted with water and extracted with DCM. The combined organic layers were washed with water three times, dried with Na2SO4, filtered and concentrated. The crude product was purified by column chromatography to give 4-(4-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)pyridine (0.60 g).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[C:3]([C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)[NH:4][CH:5]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20]Cl)=[CH:16][CH:15]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][N:4]2[CH:5]=[N:1][N:2]=[C:3]2[C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
N=1N=C(NC1)C1=CC=NC=C1
Name
Quantity
0.66 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCl
Name
Quantity
2.12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(CN2C(=NN=C2)C2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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